N-Hydroxy-Pyrrole Pharmacophore Distinction
Based on ¹H- and ¹³C-NMR spectral analysis, chromooxymycin contains a 1-hydroxypyrrole-2-carbonyl moiety [1]. This N-hydroxy-1H-pyrrole substructure is absent in the canonical pluramycin antibiotics hedamycin, pluramycin A, and kidamycin, which instead possess a 4H-anthra[1,2-b]pyran-4,7,12-trione tetracyclic core with different ring F substitution [2]. The rarity of the N-hydroxy-pyrrole motif—shared only with glycerinopyrin and hormaomycin among known microbial natural products [3]—establishes chromooxymycin as a distinct chemotype within the pluramycin superfamily. This is further corroborated by the UV spectral data: the main chromophore of chromooxymycin is different from that of the hedamycin group (hedamycin, pluramycin, kidamycin) [2].
| Evidence Dimension | Core pharmacophore / chromophore identity |
|---|---|
| Target Compound Data | 1-Hydroxypyrrole-2-carbonyl moiety linked via amide to propanoic acid; UV λmax (H₂O): 276 nm (ε 36,200), 340 nm (sh, ε 7,400); UV λmax (H₂O + HCl): 272 nm (ε 37,100), 330 nm (sh, ε 7,500); UV λmax (H₂O + NaOH): 243 nm (ε 25,500), 278 nm (ε 32,500), 410 nm (ε 2,900) [2] |
| Comparator Or Baseline | Hedamycin, pluramycin A, kidamycin: possess 4H-anthra[1,2-b]pyran-4,7,12-trione chromophore with distinct UV absorption profiles; no N-hydroxy-pyrrole reported [2] |
| Quantified Difference | Different UV chromophore confirmed; unique N-hydroxy-pyrrole pharmacophore present in chromooxymycin only; structural classification as hedamycin-type based on NMR but distinct chromophore based on UV [2] |
| Conditions | ¹H NMR (400 MHz, pyridine-d₅), ¹³C NMR (67.8 MHz, pyridine-d₅); UV spectroscopy in H₂O, acidic, and basic conditions |
Why This Matters
The unique N-hydroxy-pyrrole pharmacophore indicates a distinct molecular target engagement profile that cannot be replicated by hedamycin, pluramycin A, or chromomycin A3, making chromooxymycin irreplaceable for research programs targeting this specific chemotype.
- [1] Kawai Y, Furihata K, Seto H, Otake N. The structure of a new antibiotic, chromoxymycin. Tetrahedron Lett. 1985;26(27):3273-3276. doi: 10.1016/S0040-4039(00)98170-X. View Source
- [2] Hori Y, Hino M, Kawai Y, Kiyoto S, Terano H, Kohsaka M, Aoki H, Hashimoto M, Imanaka H. A new antitumor antibiotic, chromoxymycin. II. Production, isolation, characterization and antitumor activity. J Antibiot (Tokyo). 1986 Jan;39(1):12-6. doi: 10.7164/antibiotics.39.12. PMID: 3949625. View Source
- [3] Asakawa Y, et al. Figure 103: The unusual N-hydroxy-1H-pyrrole substructure encountered in glycerinopyrin (244) and hormaomycin (251) is present also in chromoxymycin (252). In: Bioactive Natural Products. Academia.edu. 2022. View Source
